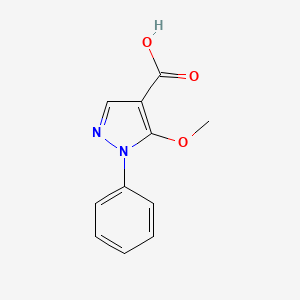

5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid

Description

Chemical Identity and Nomenclature

This compound represents a sophisticated heterocyclic compound characterized by its unique structural arrangement and specific functional group positioning. The compound possesses the molecular formula C11H10N2O3 with a molecular weight of 218.21 grams per mole, establishing its identity as a moderately complex organic molecule within the pyrazole family. The Chemical Abstracts Service has assigned this compound the registry number 88585-23-3, providing standardized identification for research and commercial applications. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the methoxy group at the 5-position, the phenyl substituent at the 1-position, and the carboxylic acid functionality at the 4-position of the central pyrazole ring system.

The structural architecture of this compound incorporates multiple functional groups that contribute to its distinctive chemical behavior and synthetic utility. The methoxy group provides electron-donating characteristics that influence the electronic distribution across the pyrazole ring, while the phenyl substituent contributes aromatic stabilization and hydrophobic properties. The carboxylic acid functionality serves as a critical reactive site for various chemical transformations and contributes to the compound's potential for hydrogen bonding interactions. This specific arrangement of functional groups creates a molecule with unique electronic properties that distinguish it from other pyrazole derivatives and enhance its value as a building block in organic synthesis applications.

The molecular structure can be represented through various chemical notation systems, with the Simplified Molecular Input Line Entry System code recorded as O=C(C1=C(OC)N(C2=CC=CC=C2)N=C1)O, providing a standardized representation for computational chemistry applications. The compound's MDL number MFCD11131886 serves as an additional identifier within chemical databases, facilitating research and procurement activities. These standardized identifiers ensure precise communication within the scientific community and enable accurate tracking of research findings across different studies and applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H10N2O3 | |

| Molecular Weight | 218.21 g/mol | |

| CAS Registry Number | 88585-23-3 | |

| MDL Number | MFCD11131886 | |

| SMILES Code | O=C(C1=C(OC)N(C2=CC=CC=C2)N=C1)O |

Historical Context of Pyrazole Carboxylic Acid Derivatives

The development of pyrazole carboxylic acid derivatives traces its origins to the foundational work of German chemist Ludwig Knorr in 1883, who first introduced the term "pyrazole" to describe this class of heterocyclic compounds. Knorr's pioneering research established the fundamental understanding of pyrazole chemistry and laid the groundwork for subsequent developments in this field. The historical progression continued with Hans von Pechmann's classical synthesis method in 1898, which demonstrated the preparation of pyrazole from acetylene and diazomethane, establishing one of the earliest synthetic routes to these important heterocyclic structures. This early work provided the foundation for understanding pyrazole reactivity patterns and synthetic accessibility, which would prove crucial for the later development of more complex derivatives.

The evolution of pyrazole carboxylic acid chemistry gained significant momentum throughout the twentieth century as researchers recognized the potential of these compounds for pharmaceutical applications. The synthesis of 1-phenylpyrazole-4-carboxylic acid was first achieved through chloromethylation of 1-phenylpyrazole followed by oxidation, representing a significant advancement in the preparation of carboxylic acid functionalized pyrazoles. Alternative synthetic approaches were subsequently developed, including hydrolysis of cyano derivatives formed from anti-oximes of formyl-substituted pyrazoles, demonstrating the growing sophistication of synthetic methodologies in this area. These historical developments established the chemical foundation necessary for the eventual synthesis and study of more specialized derivatives such as this compound.

The recognition of pyrazole carboxylic acid derivatives as privileged structures in medicinal chemistry emerged during the latter half of the twentieth century, driven by discoveries of their diverse biological activities. Research conducted by Cottineau and colleagues in 2002 demonstrated the antidiabetic potential of substituted pyrazole-4-carboxylic acids, with 3-methoxy-1H-pyrazole-4-carboxylic acid emerging as a particularly promising hypoglycemic agent. This research highlighted the importance of methoxy substitution patterns in enhancing biological activity, providing valuable insights for the design of related compounds including this compound. The historical trajectory of pyrazole carboxylic acid research illustrates a continuous evolution from fundamental synthetic chemistry toward sophisticated medicinal chemistry applications, establishing these compounds as valuable scaffolds for drug discovery and development efforts.

Significance in Heterocyclic Chemistry Research

This compound occupies a position of considerable importance within contemporary heterocyclic chemistry research due to its role as a versatile building block for complex molecular architectures. Heterocyclic compounds serve as fundamental building blocks for biologically active compounds in organic chemistry, with pyrazole carboxylic acid derivatives representing significant scaffold structures due to their diverse biological activities. The compound's structural features, particularly the combination of methoxy, phenyl, and carboxylic acid functionalities on the pyrazole ring system, provide multiple sites for chemical modification and enable the construction of elaborate molecular frameworks through established synthetic methodologies. This structural versatility has made the compound an attractive target for researchers investigating new synthetic approaches and developing novel materials with enhanced properties.

The significance of this compound in modern research extends beyond its utility as a synthetic intermediate, encompassing its potential contributions to medicinal chemistry and drug discovery programs. Pyrazole carboxylic acid derivatives have demonstrated broad spectrum biological activities including antimicrobial, anticancer, inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties, establishing them as privileged structures in pharmaceutical research. The specific substitution pattern present in this compound provides researchers with opportunities to explore structure-activity relationships and optimize biological properties through systematic structural modifications. Recent developments in fragment-guided discovery approaches have further highlighted the value of pyrazole carboxylic acid scaffolds, with researchers identifying these structures as promising starting points for the development of protein-protein interaction inhibitors.

The contemporary research landscape surrounding pyrazole carboxylic acid derivatives reflects the ongoing evolution of heterocyclic chemistry toward increasingly sophisticated applications in materials science and pharmaceutical development. Modern synthetic methodologies have enabled researchers to access complex pyrazole derivatives with unprecedented efficiency, facilitating the exploration of new chemical space and the discovery of compounds with enhanced properties. The development of novel synthetic approaches, including Cu-catalyzed reactions and advanced coupling methodologies, has expanded the synthetic accessibility of compounds like this compound and related structures. This ongoing methodological advancement continues to drive research interest in pyrazole carboxylic acid derivatives and ensures their continued relevance in contemporary heterocyclic chemistry research programs.

Properties

IUPAC Name |

5-methoxy-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-10-9(11(14)15)7-12-13(10)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVMAHWBQFWHQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NN1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30604378 | |

| Record name | 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88585-23-3 | |

| Record name | 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrolysis of Methoxy-Substituted Pyrazole Esters

An alternative method involves synthesizing the 5-methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid via hydrolysis of the corresponding ester intermediate. This process includes:

- Preparation of the ester derivative by cyclization of hydrazine with the appropriate ester precursor.

- Hydrolysis under acidic or basic conditions, often using aqueous sodium hydroxide or hydrochloric acid, at elevated temperatures (70–80 °C).

- Isolation of the acid by adjusting pH to acidic conditions (pH 2–3) for precipitation, followed by filtration and drying.

Industrial patents describe optimized procedures for similar pyrazole carboxylic acids, emphasizing solvent choice, molar ratios of reagents, and reaction monitoring by thin-layer chromatography (TLC) to maximize yield and purity.

Industrial-Scale Considerations

Industrial synthesis prioritizes:

- Avoidance of hazardous reagents such as ethyl diazoacetate or explosive intermediates.

- Minimizing solvent use and waste generation.

- Use of environmentally benign catalysts or catalyst-free conditions.

- Optimization of reaction parameters to improve yield (often >95%) and purity (>98%).

A typical industrial hydrolysis reaction involves:

| Parameter | Condition | Outcome |

|---|---|---|

| Solvent | Water or aqueous mixtures | Good solubility and reaction medium |

| Temperature | 70–80 °C | Efficient hydrolysis |

| Reaction time | 5–6 hours | Complete conversion confirmed by TLC |

| pH adjustment | Acidify to pH 2–3, then neutralize to 7–8 | Facilitates precipitation and isolation |

| Yield | 96.5% to 98.1% | High purity off-white solid |

| Purity (HPLC) | 98.5% to 98.75% | Suitable for pharmaceutical use |

This process is exemplified in patents describing pyrazole carboxylic acid syntheses optimized for industrial production, including solvent recycling and reduced environmental impact.

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield & Purity |

|---|---|---|---|---|

| Cyclization with β-diketones | Phenylhydrazine, methoxy-substituted β-diketones, diethyl ether, HCl, THF, base, heating | Straightforward, well-documented | Multi-step, requires careful pH control | Moderate to high yields; purity ~95–98% |

| Hydrolysis of ester intermediates | Ester precursor, aqueous NaOH or HCl, 70–80 °C, pH adjustment | Industrially scalable, high yield | Requires careful isolation steps | High yields (96–98%), high purity |

| Industrial optimized process | Controlled solvent volumes, pH, temperature, TLC monitoring | Environmentally friendly, cost-effective | Requires process optimization | Yields >96%, purity >98% |

- The choice of solvent and reaction pH critically affects the isolation and purity of the final acid.

- Hydrolysis under acidic conditions followed by neutralization is effective for precipitating the product.

- Monitoring by TLC enables timely termination of reactions, preventing degradation.

- Industrial processes avoid hazardous reagents and minimize waste, improving sustainability.

- The methoxy substituent at the 5-position influences solubility and reactivity, requiring tailored reaction conditions compared to unsubstituted pyrazole analogs.

The preparation of this compound is predominantly achieved through cyclization of phenylhydrazine with methoxy-substituted β-dicarbonyl compounds, followed by hydrolysis to the carboxylic acid. Industrial methods focus on hydrolysis of ester intermediates under controlled conditions to maximize yield and purity while minimizing environmental impact. Reaction parameters such as temperature, pH, solvent choice, and reaction time are critical for successful synthesis. These methods provide reliable access to this compound for research and pharmaceutical applications.

Scientific Research Applications

5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

Medicine: Explored for its potential use in the development of new pharmaceuticals targeting various diseases.

Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key structural variations among pyrazole-4-carboxylic acids include substituent type, position, and additional functional groups. Below is a comparative analysis:

Key Observations :

Physical and Spectral Properties

Melting Points and Solubility:

- methyl analogs .

- 5-Amino-3-methyl-1-phenyl- derivative: Mp 156–157°C ; NH₂ and COOH groups facilitate hydrogen bonding, increasing crystalline stability.

- 5-Methyl-1,3-diphenyl- derivative : Mp 136°C ; diphenyl substitution may reduce polarity, lowering melting point.

Spectral Data Highlights:

- IR Spectroscopy: Methoxy compounds show C-O stretches ~1250 cm⁻¹, absent in methyl derivatives . Amino derivatives exhibit NH₂ stretches at 3389–3204 cm⁻¹ .

- ¹H-NMR: Methoxy protons appear as singlets at δ ~3.8–3.9 . Methyl groups in non-polar environments resonate at δ ~2.25 .

Biological Activity

5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid is a member of the pyrazole family, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including inflammatory and infectious conditions.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring, which is a pivotal moiety in many biologically active compounds. The presence of the methoxy group and the carboxylic acid enhances its solubility and reactivity, making it suitable for various biochemical interactions.

Target of Action

Pyrazole derivatives, including this compound, exhibit high affinity for multiple biological targets. They are known to interact with enzymes and receptors involved in critical cellular processes.

Mode of Action

The pyrazole ring facilitates interactions with key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are integral to the inflammatory response. By inhibiting these enzymes, this compound can effectively reduce inflammation.

Biochemical Pathways

This compound has been shown to modulate several biochemical pathways:

- Inflammatory Pathways : Inhibition of COX and LOX leads to decreased synthesis of pro-inflammatory mediators.

- Cell Signaling : It influences pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation.

Biological Activities

This compound exhibits a broad spectrum of biological activities:

Case Studies and Research Findings

Recent studies have highlighted the versatility of this compound:

- Anti-inflammatory Effects : A study demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines in vitro, supporting its potential use in treating inflammatory diseases .

- Anticancer Activity : In cytotoxicity assays against various cancer cell lines, it exhibited notable IC50 values indicating effective inhibition of cell growth. For instance, one study reported an IC50 value of 193.93 µg/mL against A549 lung cancer cells .

- Antimicrobial Properties : The compound has been tested against several bacterial strains, showing effectiveness comparable to standard antibiotics, which suggests its potential as a new antimicrobial agent .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its polar functional groups. This enhances its bioavailability and therapeutic potential in clinical settings .

Chemical Reactions Analysis

Carboxylic Acid Reactions

5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid, like other carboxylic acids, can undergo several characteristic reactions:

-

Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. This reaction is vital for modifying the compound's properties and creating prodrugs.

-

Amide Formation: Carboxylic acids can react with amines to form amides, typically requiring activation with a coupling agent like DCC (dicyclohexylcarbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .

-

Salt Formation: Carboxylic acids react with bases to form salts. This is useful for improving the water solubility of the compound.

-

Reduction: Carboxylic acids can be reduced to alcohols using strong reducing agents such as lithium aluminum hydride (LiAlH4).

Pyrazole Ring Reactions

The pyrazole ring in this compound also contributes to its chemical reactivity :

-

Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic aromatic substitution reactions, although it is less reactive than benzene due to the electron-withdrawing nature of the nitrogen atoms.

-

N-Alkylation/Acylation: The nitrogen atoms in the pyrazole ring can be alkylated or acylated, providing a way to introduce new substituents .

-

Cycloaddition Reactions: Pyrazoles can participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on the specific reaction conditions .

Biological Activities

This compound and its derivatives exhibit various biological activities :

-

Anti-inflammatory and Analgesic Properties: Pyrazole derivatives have been studied for their potential anti-inflammatory and analgesic effects.

-

Anticonvulsant Properties: Some pyrazole compounds have shown anticonvulsant activity.

-

Enzyme Inhibition: These compounds may interact with specific enzymes, influencing biological pathways related to pain and inflammation.

Compound Interactions

Interaction studies have focused on the compound's binding affinity to biological targets:

-

Enzyme Interactions: Preliminary data suggests interactions with enzymes such as hematopoietic prostaglandin D synthase, which plays a role in inflammatory responses.

Structural Analogues

Several compounds share structural similarities with this compound:

Table 1: Structural Analogues of this compound

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Phenyl-1H-pyrazole-4-carboxylic acid | C10H8N2O2 | Lacks methoxy group; simpler structure |

| 3-Methyl-1-phenylpyrazole | C11H10N2 | Methyl substitution at the 3-position |

| 5-Ethoxy-1-phenylnonane | C12H14N2O | Ethoxy substitution instead of methoxy |

| 5-Methylpyrazole | C4H6N2 | Smaller structure; lacks phenyl and carboxylic acid groups |

The uniqueness of this compound lies in the combination of a methoxy group and a carboxylic acid functionality on the pyrazole ring, which may contribute to its distinct biological properties and reactivity compared to other similar compounds. This structural diversity allows for tailored modifications that can enhance its pharmacological profile or application potential in various fields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid, and what experimental parameters are critical for optimizing yield?

- Methodology : The compound can be synthesized via cyclocondensation of substituted hydrazines with β-ketoesters or β-ketoacids, followed by functional group modifications. For example, cyclocondensation of phenylhydrazine with a β-ketoester (e.g., ethyl 3-methoxy-3-oxopropanoate) under acidic conditions forms the pyrazole core. Hydrolysis of the ester group using aqueous NaOH or LiOH yields the carboxylic acid derivative .

- Key Parameters :

- Temperature control (70–90°C for cyclocondensation).

- Solvent selection (ethanol or DMF for solubility).

- Hydrolysis time (6–12 hours to avoid over-degradation).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Techniques :

- IR Spectroscopy : Identifies carboxylic acid (-COOH, ~2500–3300 cm⁻¹) and pyrazole ring vibrations (C=N stretching at ~1600 cm⁻¹) .

- ¹H/¹³C NMR : Assigns methoxy (-OCH₃, δ ~3.8–4.0 ppm), phenyl protons (δ ~7.2–7.6 ppm), and carboxylic acid protons (δ ~12–13 ppm, if unexchanged) .

- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between pyrazole and phenyl rings) using programs like SHELXL .

Q. How does the methoxy substituent influence the electronic and steric properties of the pyrazole ring?

- Electronic Effects : The electron-donating methoxy group increases electron density on the pyrazole ring, altering reactivity in electrophilic substitutions. This can be quantified via DFT calculations (e.g., HOMO-LUMO gaps) .

- Steric Effects : The methoxy group at position 5 may restrict rotation of the phenyl ring, as observed in crystallographic studies of analogous compounds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and intermolecular interactions of this compound?

- Approach :

- Perform geometry optimization using B3LYP/6-31G(d,p) basis sets to model molecular electrostatic potential (MEP) surfaces.

- Analyze hydrogen-bonding propensity (e.g., carboxylic acid dimerization) and π-π stacking interactions with aromatic moieties .

Q. How can contradictory crystallographic data (e.g., bond lengths vs. theoretical predictions) be resolved during structural refinement?

- Strategy :

- Use SHELXL’s restraints (e.g., DFIX, SIMU) to harmonize discrepancies between observed and calculated bond lengths.

- Validate thermal displacement parameters (ADPs) to account for dynamic disorder in the methoxy group .

Q. What experimental designs are recommended for evaluating the pharmacological activity of this compound while minimizing off-target effects?

- Protocol :

- In vitro assays : Screen for COX-2 inhibition (anti-inflammatory) or kinase inhibition (anticancer) using recombinant enzymes.

- Selectivity : Compare IC₅₀ values against structurally related compounds (e.g., 5-methyl or 5-nitro derivatives) to assess substituent-specific effects .

- Toxicity : Perform MTT assays on non-target cell lines (e.g., HEK293) to identify cytotoxicity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.